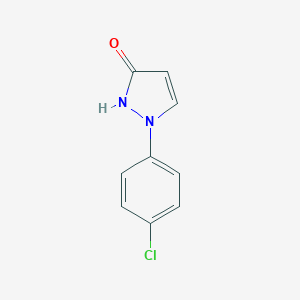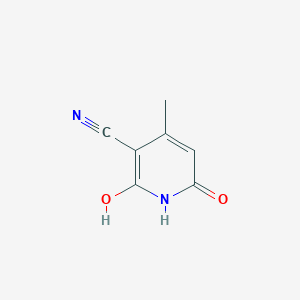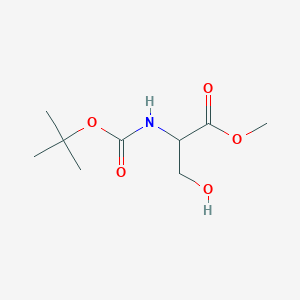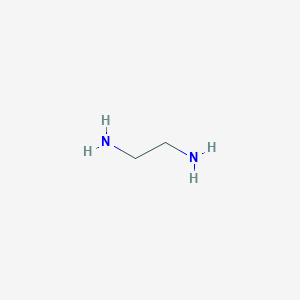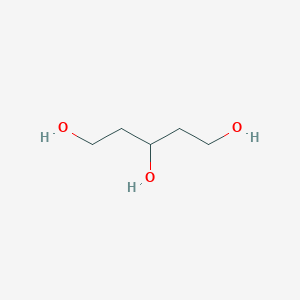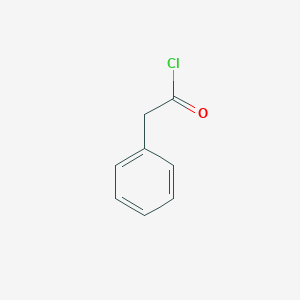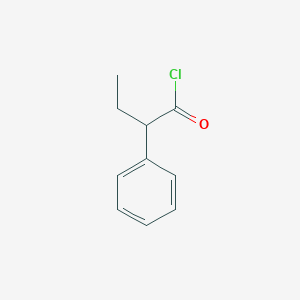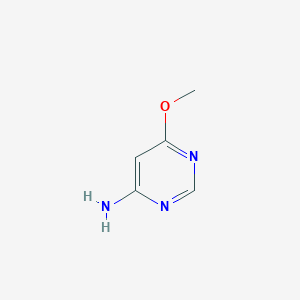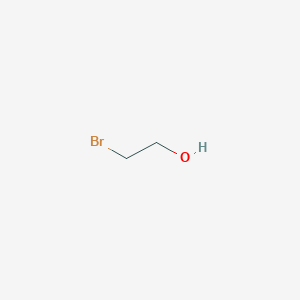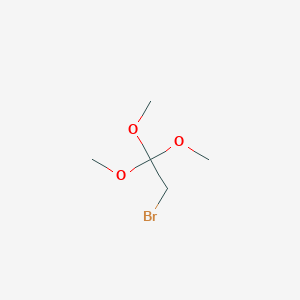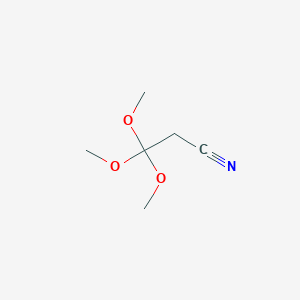
trans-3-Amino-1-Boc-4-methoxypyrrolidine
概要
説明
trans-3-Amino-1-Boc-4-methoxypyrrolidine: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is used primarily in the synthesis of anti-tumor agents . The compound is characterized by its tert-butyl ester group, which provides stability and protection during chemical reactions.
科学的研究の応用
trans-3-Amino-1-Boc-4-methoxypyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of anti-tumor agents and other pharmaceuticals.
Industry: Applied in the production of fine chemicals and specialty materials.
Safety and Hazards
This compound has several hazard statements: H315 (100%): Causes skin irritation; H319 (100%): Causes serious eye irritation; H335 (100%): May cause respiratory irritation . Precautionary statements include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
作用機序
Target of Action
Trans-3-Amino-1-Boc-4-methoxypyrrolidine is primarily used in the synthesis of anti-tumor agents . .
Mode of Action
As it is used in the synthesis of anti-tumor agents , it can be inferred that it may interact with targets that play a role in tumor growth and proliferation.
Biochemical Pathways
Given its use in the synthesis of anti-tumor agents , it may be involved in pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Given its use in the synthesis of anti-tumor agents , it may induce cell death, inhibit cell proliferation, or interfere with DNA replication in tumor cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-Boc-4-methoxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Final Product: The final product is obtained after purification and characterization.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反応の分析
Types of Reactions: trans-3-Amino-1-Boc-4-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid and acetic anhydride.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .
類似化合物との比較
trans-3-Amino-4-methoxypyrrolidine: Lacks the Boc protective group, making it less stable in certain reactions.
trans-4-(Boc-amino)-3-methoxypiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: trans-3-Amino-1-Boc-4-methoxypyrrolidine is unique due to its specific combination of functional groups, which provides stability and versatility in chemical synthesis. The presence of the Boc group offers protection during reactions, making it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSIWNZDIJKGC-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962813 | |
| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429673-79-0 | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 429673-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
